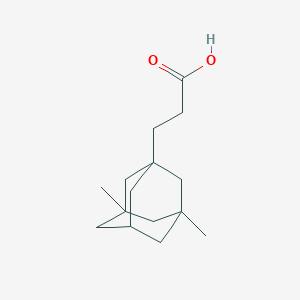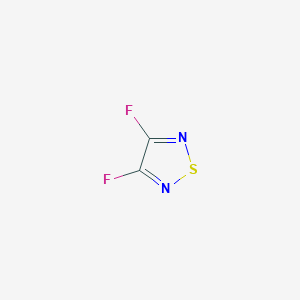
3,5-Dimethyladamantane-1-propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyladamantane-1-propanoic Acid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.
Synthetic Routes and Reaction Conditions:
One-Step Synthesis: A notable method involves the reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines, yielding symmetrical 1,3-disubstituted ureas with high efficiency.
Bromination and Hydrolysis: Another approach includes the bromination of 1,3-dimethyladamantane followed by hydrolysis to produce 3,5-dimethyladamantan-1-ol, which can be further modified.
Industrial Production Methods: Industrial production often leverages metal complex catalysis to enhance yield and reduce reaction times. For instance, the use of manganese complexes in the presence of pyridine has been shown to be effective .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like nitric acid.
Reduction: Hydrogenation reactions are also common, particularly in the presence of catalysts.
Substitution: Substitution reactions, such as the reaction with bromotrichloromethane, are frequently employed.
Common Reagents and Conditions:
Oxidation: Fuming nitric acid is a typical reagent used for oxidation.
Reduction: Hydrogenation often requires catalysts like palladium or platinum.
Substitution: Bromotrichloromethane and manganese salts are used in substitution reactions.
Major Products:
Oxidation: Produces 2-oxaadamantane derivatives.
Reduction: Yields various reduced forms of the compound.
Substitution: Results in brominated derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyladamantane-1-propanoic Acid has a wide range of applications:
Wirkmechanismus
The compound’s mechanism of action often involves interaction with specific molecular targets. For instance, as a soluble epoxide hydrolase inhibitor, it modulates the activity of this enzyme, thereby influencing various biological pathways related to inflammation and pain . In the context of Alzheimer’s disease, it acts as an NMDA receptor antagonist, helping to regulate glutamate levels and protect neurons .
Vergleich Mit ähnlichen Verbindungen
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
1,3-Dimethyladamantane: A precursor in the synthesis of various derivatives.
3,5-Dimethyladamantane-1-acetic acid: Shares structural similarities and is used in similar applications.
Uniqueness: 3,5-Dimethyladamantane-1-propanoic Acid stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to act as a soluble epoxide hydrolase inhibitor and NMDA receptor antagonist highlights its versatility and potential in therapeutic applications .
Eigenschaften
Molekularformel |
C15H24O2 |
|---|---|
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
3-(3,5-dimethyl-1-adamantyl)propanoic acid |
InChI |
InChI=1S/C15H24O2/c1-13-5-11-6-14(2,8-13)10-15(7-11,9-13)4-3-12(16)17/h11H,3-10H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
CDNMFYYWCNXSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[6-(Aminomethyl)-2-pyridinyl]cyclopropanesulfonamide](/img/structure/B13622117.png)
![2-[4-[(4-Chlorophenyl)methoxy]-3-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622120.png)
![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)



![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)



